[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride
Description
Molecular Formula, SMILES Notation, and Canonical Representation
Table 1: Core Structural Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClN₃ |
| Molecular Weight | 211.69 g/mol |
| SMILES Notation | CNCCN1C=NC2=CC=CC=C21.Cl |
| Canonical SMILES | Cl.CNCCN1C=NC2=CC=CC=C21 |
The compound comprises a benzimidazole core (C₇H₅N₂) substituted with an ethylmethylamine side chain (C₃H₈N) and a hydrochloride counterion. The benzimidazole moiety adopts a fused bicyclic structure with alternating single and double bonds, while the ethylmethylamine group introduces tertiary amine functionality.
Tautomerism and Protonation States
Benzimidazole derivatives exhibit annular tautomerism due to proton migration between N1 and N3 positions. For [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride:
- Neutral Tautomer : Dominant form in non-polar solvents, with proton at N1.
- Protonated Tautomer : N3-bound proton in polar media or acidic conditions.
Table 2: Protonation Equilibria
| Site | pKa | Protonation State in Hydrochloride Form |
|---|---|---|
| Methylamine Nitrogen | ~10 | Protonated (Cl⁻ counterion) |
| Benzimidazole N1/N3 | ~5.4–5.5 | Neutral (tautomer-dependent) |
The methylamine group remains fully protonated in the hydrochloride salt, as evidenced by its high pKa (~10). The benzimidazole ring adopts a pyridine-pyrrole tautomeric equilibrium, influenced by solvent polarity and temperature.
Crystallographic Characterization and Conformational Analysis
While direct crystallographic data for this compound is unavailable, structural insights can be extrapolated from related benzimidazole derivatives:
Hydrogen Bonding and Stacking Interactions
Conformational Flexibility
- Ethylmethylamine chain : The C-N bond permits free rotation, allowing variable spatial arrangements.
- Benzimidazole ring : Rigid planar structure with minimal conformational flexibility.
Table 3: Predicted Crystallographic Features
| Feature | Description |
|---|---|
| Hydrogen Bonding | NH₃⁺·Cl⁻ and NH₃⁺·N interactions dominant in lattice stabilization |
| Packing Motif | Stacked layers of benzimidazole rings with interlayer ethylmethylamine groups |
| Conformational Freedom | Restricted by hydrogen bonding network; ethylmethylamine adopts extended or folded geometries |
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-11-6-7-13-8-12-9-4-2-3-5-10(9)13;/h2-5,8,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJVWLUDRJCTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclocondensation of o-Phenylenediamine Derivatives
- Starting Material: o-Phenylenediamine
- Reagent: Formic acid or aldehyde derivatives
- Conditions: Heating at 100°C under reflux
- Outcome: Formation of benzimidazole core
The o-phenylenediamine reacts with formic acid or aldehyde under acidic conditions, promoting cyclization to form the benzimidazole nucleus. This process is well-documented and yields high purity benzimidazole intermediates.
Alkylation to Introduce Ethylamine Chain
- Starting Material: Benzimidazole derivative
- Reagent: Ethyl halides (e.g., ethyl chloride or bromide)
- Base: Potassium carbonate or sodium hydride
- Conditions: Reflux in polar aprotic solvents such as acetone or dimethylformamide (DMF)
The benzimidazole nitrogen is alkylated at the 2-position with ethyl halides, forming the ethyl-substituted intermediate. This step often requires controlled temperature to prevent over-alkylation or side reactions.
Introduction of the Methylamine Group
- Reagent: Methylamine or methylamine derivatives
- Method: Nucleophilic substitution or reductive amination
- Conditions: Mild heating, sometimes in the presence of catalysts like palladium or platinum
The methylamine group is attached to the ethyl chain via nucleophilic substitution, yielding the methylamine derivative.
Formation of Hydrochloride Salt
- Reagent: Hydrochloric acid gas or aqueous HCl
- Method: Gas bubbling or direct addition to the free base
- Conditions: Low temperature (~0°C to room temperature)
The free base is converted into its hydrochloride salt by bubbling HCl gas into the solution or adding concentrated HCl, leading to precipitation of the salt, which is then filtered, washed, and dried.
Data Table Summarizing Preparation Methods
| Step | Reaction Type | Reagents | Solvents | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| 1. | Cyclization | o-Phenylenediamine + formic acid | Reflux in water or ethanol | 100°C, reflux | High yield of benzimidazole core |
| 2. | Alkylation | Benzimidazole + ethyl halide | Acetone or DMF | Reflux, 50-70°C | Controlled to prevent over-alkylation |
| 3. | Amination | Ethylbenzimidazole + methylamine | Ethanol or methanol | Mild heating | Formation of methylamine derivative |
| 4. | Salt formation | Free base + HCl gas | Aqueous solution | 0-25°C | Precipitation of hydrochloride salt |
Research Findings and Optimization Notes
- Purity Enhancement: Use of polar aprotic solvents like DMF or acetone during alkylation improves yield and purity, as reported in patent processes and academic syntheses.
- Reaction Temperatures: Maintaining temperatures between 25-35°C during key steps minimizes side reactions.
- Reagent Selection: Alkali metal carbonates (sodium or potassium carbonate) are preferred bases for deprotonation and facilitating nucleophilic substitutions.
- Hydrochloride Salt Formation: Slow bubbling of HCl gas at low temperatures (~0°C) ensures complete conversion and minimizes decomposition.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted benzimidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and pH to optimize the yield and selectivity of the desired products .
Major Products Formed
Scientific Research Applications
Chemistry
In the field of chemistry, [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role as a building block facilitates the creation of more complex compounds, which are essential for drug discovery and development. This compound's stability and reactivity make it suitable for various chemical reactions, including coupling reactions and ligand formation .
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, including kinases and proteases, which are crucial in many biological processes. Research indicates that these inhibitors can play a significant role in drug discovery by targeting specific pathways involved in diseases such as cancer and diabetes .
Case Studies:
- A study demonstrated that benzimidazole derivatives could effectively inhibit specific kinases involved in cancer cell proliferation, showcasing their potential as anticancer agents .
- Another investigation revealed that certain benzimidazole complexes exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their therapeutic promise .
Medicine
In medicinal applications, this compound has shown promise in treating various diseases due to its diverse biological activities. Research has highlighted its potential therapeutic effects against cancer, diabetes, and infectious diseases. The compound's ability to modulate biological pathways makes it a candidate for further exploration in clinical settings .
Therapeutic Insights:
- Benzimidazole derivatives have been associated with anti-inflammatory properties, which may contribute to their effectiveness in treating chronic diseases .
- Clinical trials are underway to evaluate the efficacy of these compounds in combination therapies for enhanced therapeutic outcomes against resistant strains of pathogens .
Industry
In industrial applications, this compound is utilized in the production of polymers and materials with specific properties. Its capacity to form stable complexes with metals enhances its utility in catalysis and material science. This functionality is critical for developing advanced materials used in various applications, including electronics and coatings .
Summary Table of Applications
| Field | Application | Examples/Case Studies |
|---|---|---|
| Chemistry | Building block for pharmaceuticals and agrochemicals | Synthesis of complex molecules |
| Biology | Enzyme inhibition | Inhibition of kinases/proteases; anticancer studies |
| Medicine | Therapeutic effects | Anti-inflammatory properties; clinical trials underway |
| Industry | Production of polymers | Catalysis; advanced material development |
Mechanism of Action
The mechanism of action of [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
[2-(1H-Imidazol-1-yl)ethyl]methylamine Dihydrochloride Hydrate
- Structure : Replaces the benzimidazole core with a smaller imidazole ring.
- Molecular Formula : C₇H₁₅Cl₂N₃O (hydrate form).
- Key Differences : The absence of the fused benzene ring reduces aromaticity and may decrease binding affinity to biomolecular targets reliant on π-π interactions. Imidazole derivatives generally exhibit lower thermal stability compared to benzimidazoles .
[2-(6-Fluoro-1H-benzimidazol-2-yl)ethyl]amine Hydrochloride
- Structure : Incorporates a fluorine atom at the 6-position of the benzimidazole ring.
- Molecular Formula : C₉H₁₀ClFN₃.
- Fluorinated analogs are often prioritized in drug development for these properties .
Heterocyclic Core Modifications
2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride
- Structure : Replaces benzimidazole with an indole ring.
- Molecular Formula : C₁₇H₁₉ClN₂.
- Key Differences : The indole core, while aromatic, lacks the dual nitrogen atoms of benzimidazole, altering hydrogen-bonding capabilities. Indole derivatives are more commonly associated with serotonin receptor interactions .
[2-(1,3-Benzoxazol-2-yl)ethyl]amine Hydrochloride
- Structure : Substitutes benzimidazole with a benzoxazole ring (oxygen replaces one nitrogen).
- Molecular Formula : C₉H₁₁ClN₂O.
Ethylamine Chain Modifications
1-(2-Chloroethyl)-1H-benzimidazole Hydrobromide
- Structure : Features a chloroethyl group instead of ethylmethylamine.
- Molecular Formula : C₉H₉BrClN₂.
Ethyl [5,6-Dimethyl-2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]acetate
- Structure : Includes an ester-functionalized side chain and a thiophene substituent.
- Molecular Formula : C₁₉H₂₁N₂O₂S.
- Key Differences : The ester group enables prodrug strategies, while the thiophene enhances sulfur-mediated interactions with enzymes like urease .
Comparative Data Table
Biological Activity
[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride is a compound that belongs to the class of benzimidazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:
This structure allows for interactions with enzymes and receptors, contributing to its biological effects.
Antimicrobial Properties
Benzimidazole derivatives, including this compound, have been reported to exhibit antimicrobial activities against a range of pathogens. Studies indicate that compounds with a benzimidazole moiety show effectiveness against Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that benzimidazole derivatives displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, specific benzimidazole derivatives were found to have IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
Benzimidazole compounds have also been investigated for their anti-inflammatory properties. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases .
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as those regulating cell proliferation and survival.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with disease processes.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of various benzimidazole derivatives found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains. The compound's effectiveness was compared to standard antibiotics, revealing superior performance in some cases.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could reduce cell viability significantly. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 |
| NCI-H358 | 6.48 |
These results indicate promising anticancer properties that warrant further investigation in vivo.
Q & A
Q. Key Parameters :
- Reagents : Ethyl bromoacetate, K₂CO₃, HCl gas.
- Conditions : Reflux in polar aprotic solvents (e.g., DMF, acetone).
Advanced: How can researchers optimize reaction yields for this compound under varying conditions?
Methodological Answer :
Yield optimization requires systematic variation of:
- Catalysts : Transition metals (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent Polarity : Higher polarity solvents (e.g., DMSO) improve solubility of intermediates but may increase side reactions.
- Temperature : Controlled reflux (80–120°C) balances reaction rate and decomposition.
- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials.
Case Study :
In trans-cyclopropylmethylamine derivatives, yields improved from 70% to 96% by substituting K₂CO₃ with Cs₂CO₃ and using anhydrous THF .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer :
Based on analogous benzimidazole hydrochlorides :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of fine powders.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Airtight containers in cool (<25°C), dry conditions away from oxidizers.
Q. Emergency Measures :
- Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Fire Hazards : Use CO₂ or dry chemical extinguishers; avoid water due to potential HCl release .
Advanced: How do structural modifications impact receptor binding affinity and selectivity?
Methodological Answer :
Studies on benzimidazole derivatives (e.g., 5-HT2C receptor agonists) reveal:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring enhance receptor affinity. For example, dichloro-substituted analogs show 10-fold higher potency than unsubstituted derivatives .
- Stereochemistry : trans-Cyclopropyl configurations (vs. cis) improve selectivity for 5-HT2C over 5-HT2B receptors, reducing cardiotoxicity risks .
Q. Experimental Validation :
- In Vitro Assays : Radioligand binding assays (e.g., using HEK293 cells expressing human receptors).
- Docking Studies : Molecular modeling with software like AutoDock Vina to predict binding poses .
Basic: What spectroscopic techniques confirm the compound’s structure?
Q. Methodological Answer :
- ¹H/¹³C NMR : Key peaks include:
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks; HRMS confirms molecular formula (e.g., C₁₁H₁₄ClN₃ requires 231.0878) .
- X-ray Crystallography : SHELX-refined structures validate bond lengths and angles (e.g., C-N bond: 1.47 Å) .
Advanced: How are crystallographic data discrepancies resolved for benzimidazole derivatives?
Q. Methodological Answer :
- Software Tools : SHELXL (for refinement) and ORTEP-3 (for visualization) identify outliers in thermal parameters or occupancy .
- Validation Metrics :
- Case Example : A 2020 study resolved disordered benzimidazole rings by applying twin refinement (TWIN/BASF commands in SHELXL) .
Advanced: What methodologies address conflicting bioactivity data in pharmacological studies?
Q. Methodological Answer :
- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., CHO vs. HEK293) to assess consistency.
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation (e.g., cytochrome P450-mediated) causing false negatives .
- Contradiction Analysis :
- Example : A 2023 study found that batch-to-batch variability in HCl salt purity (90% vs. 99%) altered IC₅₀ values by 2-fold .
Basic: What are the stability profiles of this compound under different storage conditions?
Q. Methodological Answer :
- Thermal Stability : Decomposition occurs >150°C (DSC/TGA data).
- Photostability : Store in amber vials; UV-Vis spectroscopy shows λmax shifts after 72-hour light exposure .
- Hydrolytic Stability : pH-dependent degradation; half-life >6 months at pH 4–6, but <1 week at pH 9 .
Advanced: How is computational chemistry applied to predict the compound’s reactivity?
Q. Methodological Answer :
- DFT Calculations : Gaussian09 optimizes geometries at the B3LYP/6-311G** level to predict reaction pathways (e.g., nucleophilic attack at the benzimidazole N1 position) .
- MD Simulations : GROMACS models solvation effects in aqueous buffers, revealing aggregation tendencies that impact bioavailability.
Basic: What chromatographic methods are optimal for purity analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
